benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a benzyl group, a bromophenyl group, and a carbamate functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
- Benzyl carbamate
- Phenylmethyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
Uniqueness
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to its specific structural features, such as the presence of a bromophenyl group and a tertiary carbon center. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H20BrNO2 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,12-15-10-6-7-11-16(15)19)20-17(21)22-13-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,21) |
InChI Key |
GJDDXANAINIEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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